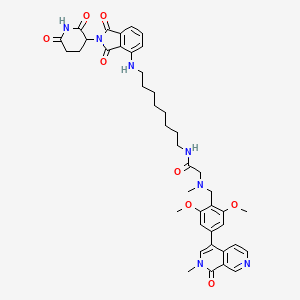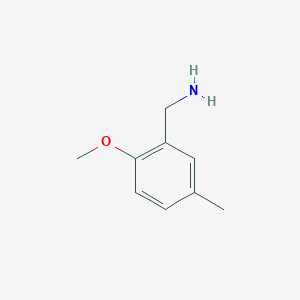
dBRD9-A
Vue d'ensemble
Description
dBRD9-A est un dégradeur puissant de la protéine 9 contenant un domaine bromodomaine (BRD9), qui fait partie du complexe de remodelage de la chromatine BAF non canonique (ncBAF). Ce composé est une chimère de ciblage de la protéolyse (PROTAC) qui se lie sélectivement à BRD9 et induit sa dégradation à des concentrations nanomolaires. Il a montré une efficacité dans l'inhibition de la croissance des cellules de sarcome synovial in vitro et de la progression tumorale dans un modèle de souris xénogreffe de sarcome synovial .
Applications De Recherche Scientifique
dBRD9-A has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of BRD9 in various biological processes.
Biology: Helps in understanding the role of BRD9 in chromatin remodeling and gene expression.
Medicine: Shows potential in treating cancers such as synovial sarcoma by inhibiting tumor growth and progression
Industry: Could be used in the development of targeted therapies for diseases involving BRD9 dysregulation.
Mécanisme D'action
Target of Action
The primary target of 2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide, also known as dBRD9-A, is the bromodomain-containing protein 9 (BRD9) . BRD9 is a component of the noncanonical SWI/SNF (ncSWI/SNF) chromatin-remodeling complex . This complex plays a critical role in regulating chromatin dynamics during transcription, DNA replication, and DNA repair .
Mode of Action
This compound operates as a proteolysis-targeting chimera (PROTAC). It selectively binds to BRD9 and recruits E3 ligase CRL4 CRBN to target BRD9 for destruction via E3 ligase-mediated ubiquitination and proteasomal degradation . This leads to near-complete degradation of BRD9 at nanomolar concentrations .
Biochemical Pathways
The degradation of BRD9 by this compound affects several biochemical pathways. One of the most significant is ribosome biogenesis and rRNA processing . The degradation of BRD9 leads to the downregulation of ribosome biogenesis genes, thereby disrupting the protein-synthesis maintenance machinery . This process also involves the downregulation of the master regulator of ribosome biogenesis, MYC .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results, it is known that this compound is soluble in DMSO at concentrations up to 77.99 mg/mL, indicating good solubility, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are quite profound. In multiple myeloma cells, for instance, this compound induces G1 cell-cycle arrest and apoptosis, even in the presence of anti-apoptotic cytokines or bone marrow stromal cells . In prostate cancer cells, BRD9, the target of this compound, interacts with the androgen receptor (AR) and modulates AR-dependent gene expression .
Action Environment
It is known that this compound can inhibit the growth of synovial sarcoma cells in vitro and tumor progression in a synovial sarcoma xenograft mouse model , suggesting that it remains effective in different biological environments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de dBRD9-A implique la conjugaison d'un inhibiteur de BRD9 avec un ligand pour une ligase ubiquitine E3, généralement en utilisant un lieur. Le nom chimique de this compound est 2-((2,6-diméthoxy-4-(2-méthyl-1-oxo-1,2-dihydro-2,7-naphtyridin-4-yl)benzyl)(méthyl)amino)-N-(8-((2-(2,6-dioxopipéridin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acétamide .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement des techniques de synthèse organique à grande échelle, y compris l'utilisation de synthétiseurs automatisés et de méthodes de purification telles que la chromatographie liquide haute performance (HPLC) pour assurer une pureté élevée (≥98%) .
Analyse Des Réactions Chimiques
Types de réactions
dBRD9-A subit principalement des réactions de liaison et de dégradation. Il se lie sélectivement au domaine bromodomaine de BRD9 et recrute une ligase ubiquitine E3, ce qui conduit à l'ubiquitination et à la dégradation protéasomique subséquente de BRD9 .
Réactifs et conditions courants
Réactifs : inhibiteur de BRD9, ligand de la ligase ubiquitine E3 (par exemple, pomalidomide), molécules de liaison.
Principaux produits
Le principal produit de la réaction impliquant this compound est la protéine BRD9 dégradée, qui résulte de la voie d'ubiquitination et de dégradation protéasomique .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme sonde chimique pour étudier la fonction de BRD9 dans divers processus biologiques.
Biologie : Aide à comprendre le rôle de BRD9 dans le remodelage de la chromatine et l'expression des gènes.
Médecine : Présente un potentiel dans le traitement de cancers tels que le sarcome synovial en inhibant la croissance tumorale et la progression
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au domaine bromodomaine de BRD9 et en recrutant une ligase ubiquitine E3. Cela conduit à l'ubiquitination de BRD9, le marquant pour la dégradation par le protéasome. La dégradation de BRD9 perturbe la fonction du complexe ncBAF, entraînant des changements dans l'expression des gènes et l'inhibition de la croissance des cellules tumorales .
Comparaison Avec Des Composés Similaires
Composés similaires
Inhibiteurs BET : Composés qui ciblent les protéines bromodomaine et extra-terminales (BET), qui sont également impliquées dans le remodelage de la chromatine.
Unicité
dBRD9-A est unique en raison de sa forte sélectivité et de sa puissance pour la dégradation de BRD9. Il a été démontré qu'il provoquait une dégradation presque complète de BRD9 à des concentrations nanomolaires, ce qui en fait un outil puissant pour étudier la fonction de BRD9 et développer des thérapies ciblées .
Propriétés
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDINQSNMYRVAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170679-42-0 | |
| Record name | 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does dBRD9-A interact with its target BRD9 and what are the downstream effects observed?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of BRD9. One part of this compound binds to BRD9's bromodomain, while the other recruits the E3 ubiquitin ligase cereblon (CRL4CRBN). [4] This forces the proximity of BRD9 and the ubiquitin ligase machinery, leading to BRD9 ubiquitination and subsequent degradation by the proteasome. Depletion of BRD9 through this compound treatment has been shown to downregulate the expression of ribosome biogenesis genes and the master regulator MYC in multiple myeloma cells, ultimately inhibiting their growth in vitro and in vivo. [1] Furthermore, this compound treatment in hematopoietic stem and progenitor cells (HSPC) led to enhanced myeloid differentiation and a reduction of H3K27ac at active enhancers, similar to observations in aged HSCs. [2]
Q2: Does modifying this compound's structure to block intrinsic degron activity impact its ability to form ternary complexes with BRD9 and CRL4CRBN?
A2: Computational modeling studies have demonstrated that incorporating degron-blocking modifications into this compound's structure, while reducing off-target degradation, does not negatively impact the formation of the necessary ternary complex with BRD9 and CRL4CRBN. These modifications aim to improve the selectivity profile of the PROTAC by mitigating the degradation of neo-substrates commonly targeted by thalidomide derivatives. [5]
Q3: What role does BRD9 play in the macrophage inflammatory response, and how does this compound impact this process?
A3: BRD9, as part of the ncBAF complex, regulates the expression of interferon-stimulated genes (ISGs) - key players in the inflammatory response. Treatment with this compound effectively reduces the induction of several ISGs in macrophages following stimulation with endotoxin Lipid A. [3] This suggests that BRD9 inhibition via this compound could offer a therapeutic avenue for dampening excessive inflammatory responses driven by interferon signaling.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2552404.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2552412.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)
![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)
![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)




![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)

